Fosamprenavir sodium

Vue d'ensemble

Description

Le fosamprenavir sodique est un promédicament de l'amprenavir, un inhibiteur de la protéase du virus de l'immunodéficience humaine (VIH) . Il est utilisé dans le traitement et la prophylaxie post-exposition de l'infection à VIH-1 . Le fosamprenavir sodique est conçu pour améliorer la solubilité et la biodisponibilité de l'amprenavir, le rendant plus efficace en usage clinique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du fosamprenavir sodique implique la réaction du composé représenté par la formule II ou son sel d'ammonium avec une source d'ion métallique dans un solvant pour obtenir le composé représenté par la formule III . Le solvant peut être le méthanol, l'éthanol, le n-propanol, l'iso-propanol, le n-butanol ou le sec-butanol . La réduction catalytique est réalisée en utilisant l'hydrogène comme agent réducteur en présence d'un catalyseur de palladium sur carbone .

Méthodes de production industrielle : Les méthodes de production industrielle mettent l'accent sur la réduction des coûts et l'amélioration de la productivité. La méthode de préparation des dérivés du fosamprenavir est applicable pour une popularisation et une application à grande échelle . Le procédé implique une réduction catalytique et l'utilisation de divers solvants et sources d'ions métalliques pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le fosamprenavir sodique subit plusieurs types de réactions chimiques, notamment l'oxydation et la réduction .

Réactifs et conditions courants:

Réduction: Réduction catalytique en utilisant l'hydrogène en présence d'un catalyseur de palladium sur carbone.

Principaux produits formés: Le principal produit formé par la réaction de réduction est le fosamprenavir sodique lui-même, qui est ensuite hydrolysé en amprenavir in vivo .

4. Applications de la recherche scientifique

Le fosamprenavir sodique est principalement utilisé dans le domaine de la médecine pour le traitement de l'infection à VIH-1 . Il est également utilisé dans la prophylaxie post-exposition de l'infection à VIH chez les personnes qui ont été exposées de manière professionnelle ou non professionnelle à des fluides corporels potentiellement infectieux . La solubilité et la biodisponibilité améliorées du composé en font un outil précieux dans la thérapie antirétrovirale .

5. Mécanisme d'action

Le fosamprenavir sodique est rapidement hydrolysé par les phosphatases cellulaires en amprenavir dans l'épithélium intestinal lorsqu'il est absorbé . L'amprenavir se lie au site d'activité de la protéase du VIH-1 et inhibe le clivage des précurseurs polyprotéiques Gag-Pol viraux en protéines fonctionnelles individuelles nécessaires à la production de VIH infectieux . Cela aboutit à la formation de particules virales immatures et non infectieuses .

Applications De Recherche Scientifique

HIV Treatment

Fosamprenavir sodium is predominantly indicated for the treatment of HIV-1 infection. It is often used in combination with other antiretroviral agents to enhance therapeutic efficacy. Clinical trials have demonstrated that fosamprenavir exhibits comparable potency to other protease inhibitors like lopinavir, although it may lead to higher cholesterol levels in some patients .

Key Studies:

- Efficacy in HIV Treatment : A study involving HIV-infected children showed that fosamprenavir-containing regimens were effective, although treatment-emergent mutations were noted in some cases .

Laryngopharyngeal Reflux (LPR)

Recent investigations have focused on the repurposing of fosamprenavir for treating laryngopharyngeal reflux, a condition characterized by the backflow of stomach contents into the throat. Research indicates that fosamprenavir can inhibit pepsin, a key enzyme implicated in laryngeal damage associated with LPR.

Clinical Trials:

- Inhaled Fosamprenavir : An inhalation study demonstrated that aerosolized fosamprenavir could prevent pepsin-mediated laryngeal damage in a mouse model, suggesting a novel therapeutic approach for LPR .

- Oral Fosamprenavir-Sodium Alginate : A clinical trial is underway to assess the effectiveness of oral fosamprenavir-sodium alginate in improving symptoms of proton pump inhibitor-refractory gastroesophageal reflux disease over an eight-week period .

Gastroesophageal Reflux Disease (GERD)

This compound has also been evaluated for its potential benefits in patients with GERD, particularly those who do not respond adequately to standard treatments. The combination of fosamprenavir with sodium alginate aims to enhance symptom relief by targeting both acid and non-acid reflux components.

Research Insights:

- A study is investigating whether fosamprenavir-sodium alginate significantly improves heartburn severity and regurgitation frequency compared to a placebo .

Pharmacological Mechanism

Fosamprenavir is rapidly converted to amprenavir upon administration, which then exerts its effects as an HIV protease inhibitor. The drug's mechanism involves binding to and inhibiting pepsin, thereby mitigating damage caused by laryngeal reflux .

Adverse Effects and Considerations

While generally well-tolerated, fosamprenavir can cause side effects such as diarrhea, headache, and dizziness. Rare but severe reactions include Stevens-Johnson syndrome . Its interactions with other medications metabolized by the CYP3A4 enzyme necessitate careful management when co-administered with other drugs.

Mécanisme D'action

Fosamprenavir sodium is rapidly hydrolyzed by cellular phosphatases to amprenavir in the gut epithelium as it is absorbed . Amprenavir binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This results in the formation of immature, noninfectious viral particles .

Comparaison Avec Des Composés Similaires

Le fosamprenavir sodique est comparé à d'autres inhibiteurs de la protéase tels que le lopinavir et le ritonavir . Bien que tous ces composés inhibent la protéase du VIH-1, le fosamprenavir sodique est unique en raison de sa nature de promédicament, qui permet d'améliorer la solubilité et la biodisponibilité .

Composés similaires:

Ritonavir: Souvent utilisé en association avec d'autres inhibiteurs de la protéase pour améliorer leur efficacité.

La capacité du fosamprenavir sodique à être hydrolysé en amprenavir, couplée à ses propriétés pharmacocinétiques améliorées, en fait un ajout précieux à l'arsenal des médicaments antirétroviraux .

Activité Biologique

Fosamprenavir sodium, marketed under the name Lexiva, is a prodrug of amprenavir, an antiretroviral medication used primarily in the treatment of HIV-1 infection. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and potential for repurposing in other medical conditions.

Fosamprenavir is converted into amprenavir upon administration. Amprenavir functions as an HIV-1 protease inhibitor , which is crucial in the viral replication cycle. HIV protease is responsible for cleaving viral polyproteins into functional proteins necessary for the assembly of new virions. By inhibiting this enzyme, amprenavir prevents the maturation of HIV particles, leading to the production of immature and non-infectious viral forms .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key parameters include:

- Bioavailability : The absolute oral bioavailability of amprenavir after fosamprenavir administration is not fully established; however, studies indicate a significant absorption following oral intake .

- Protein Binding : Amprenavir exhibits high protein binding (approximately 90%), primarily to alpha-1-acid glycoprotein .

- Metabolism : The drug undergoes rapid hydrolysis in the gut epithelium to release amprenavir and inorganic phosphate. Amprenavir is further metabolized by the cytochrome P450 3A4 enzyme system in the liver .

- Elimination : Fosamprenavir's elimination route has not been extensively detailed, but it is primarily excreted as metabolites through hepatic pathways.

Table 1: Pharmacokinetic Parameters of Fosamprenavir

| Parameter | Value |

|---|---|

| Bioavailability | Not fully established |

| Protein Binding | ~90% (alpha-1-acid glycoprotein) |

| Half-life | Approximately 7 hours |

| Metabolism | CYP3A4 enzyme system |

| Excretion | Hepatic metabolites |

Clinical Efficacy

Fosamprenavir has demonstrated significant antiviral activity in clinical settings. A notable study involving HIV-infected infants and children showed that a regimen combining fosamprenavir with ritonavir achieved substantial viral suppression. After 48 weeks, 61% of subjects had plasma HIV-1 RNA levels below 50 copies/mL .

Case Study Insights

In a phase II study, fosamprenavir/ritonavir was administered to HIV-infected subjects aged 4 weeks to <2 years. The results indicated that:

- Efficacy : 65% achieved plasma HIV-1 RNA <400 copies/mL.

- Adverse Events : Commonly reported adverse events included diarrhea and respiratory infections but were generally well tolerated .

Repurposing Potential

Recent research has explored the potential repurposing of fosamprenavir for treating laryngopharyngeal reflux (LPR). Preclinical studies indicated that fosamprenavir could inhibit pepsin, a key therapeutic target in LPR, by preventing pepsin-mediated laryngeal damage. In animal models, both gavage and aerosol delivery methods showed protective effects against pepsin-induced injury .

Table 2: Potential Repurposing Studies

Propriétés

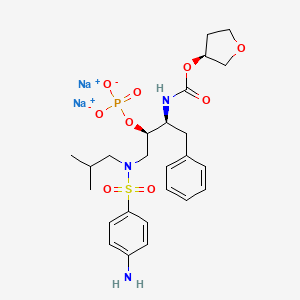

IUPAC Name |

disodium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N3O9PS.2Na/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);;/q;2*+1/p-2/t21-,23-,24+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMGUXZZROZJIT-KMIZVRHLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N3Na2O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177208 | |

| Record name | Fosamprenavir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226700-80-7 | |

| Record name | Fosamprenavir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosamprenavir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSAMPRENAVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSG28FSA0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.